molecular formula C19H27ClN2O3 B2800529 2-(4-chlorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034571-08-7

2-(4-chlorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2800529
CAS No.: 2034571-08-7
M. Wt: 366.89
InChI Key: NYTLNJNEMMYETG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide (CAS 2034571-08-7) is a chemical compound with a molecular formula of C19H27ClN2O3 and a molecular weight of 366.88 g/mol . This acetamide derivative features a complex structure incorporating a chlorophenoxy group and a piperidine moiety linked to a tetrahydropyran (oxan-4-yl) ring, making it a molecule of significant interest in medicinal chemistry and pharmacological research. While the specific biological activity of this exact compound is an area of ongoing investigation, its structural framework is highly relevant for researching compounds with cell-, tissue-, and organ-preserving effects. Scientific literature indicates that indole and indazole derivatives containing similar piperidine and acetamide functional groups are studied for their potential to mitigate damage caused by ischemia and reperfusion injury, which is crucial in transplantation and organ storage research . The compound is supplied as a reference standard for research and development purposes only. It is intended for use in non-medical, non-edible applications, including industrial applications or scientific research. It is not intended for diagnostic or therapeutic use for humans or animals. All researchers handling this compound should adhere to safe laboratory practices and consult the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c20-16-1-3-18(4-2-16)25-14-19(23)21-13-15-5-9-22(10-6-15)17-7-11-24-12-8-17/h1-4,15,17H,5-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTLNJNEMMYETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Synthesis of the Piperidine Derivative: The oxan-4-yl piperidine derivative is synthesized through a series of reactions involving piperidine and oxan-4-yl precursors.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the piperidine derivative using suitable coupling agents and reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyacetamides.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares core features with several acetamide-based inhibitors, differing primarily in substituents on the piperidine ring and aromatic moieties. Key analogs are summarized below:

Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives
Compound Name Key Structural Features Biological Target IC50/Activity Reference
Target Compound Oxan-4-yl-piperidine, 4-chlorophenoxy ATF4 Not reported
Compound 1 (N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide) Piperidine-free, benzylamine linker 17β-HSD3 ~75 nM
AC-90179 4-Methoxy-phenyl, methyl-benzyl, methyl-piperidine 5-HT2A (inverse agonist) 10–100 nM (functional)
2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidine-3-yl)methyl)acetamide Pyrrolidine core, dual chlorophenoxy groups ATF4 Not reported
Compound 26 (Racemic C-allyl derivative) Allyl-substituted piperidine 17β-HSD3 520 nM (racemic)

Pharmacological Insights

a) Target Selectivity
  • ATF4 Inhibitors : The target compound and its pyrrolidine analog () exhibit selectivity for ATF4 over related transcription factors, attributed to the oxan/tetrahydropyran group’s steric bulk, which may block ATF4 dimerization .
  • 17β-HSD3 Inhibitors: Compounds like 1 and 26 () target 17β-hydroxysteroid dehydrogenase type 3, a key enzyme in testosterone synthesis. Their nanomolar potency correlates with the presence of a chlorophenoxy-benzylamine scaffold, absent in the ATF4-targeted compound .
b) Impact of Substituents
  • Piperidine Modifications : Replacing oxan-4-yl with acetyl (Compound 1) or allyl (Compound 26) groups reduces conformational rigidity, lowering 17β-HSD3 inhibition potency (IC50 increases from 75 nM to 520 nM) .
  • Aromatic Moieties: The 4-chlorophenoxy group is conserved in ATF4 and 17β-HSD3 inhibitors, but its positioning (e.g., para vs. meta substitution) alters target engagement. For example, AC-90179’s 4-methoxyphenyl group shifts activity to serotonin receptors .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(4-chlorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Coupling of 4-chlorophenoxyacetic acid with a piperidine derivative via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions .
  • Step 2 : Functionalization of the piperidine ring with oxan-4-yl groups through nucleophilic substitution or reductive amination .
  • Purity Optimization : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for real-time monitoring. Final purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures ≥95% purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm backbone connectivity (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenoxy; piperidine methylene at δ 2.8–3.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 423.18) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O-C ether) confirm functional groups .

Q. What is the rationale for its structural design in medicinal chemistry?

  • Methodological Answer : The hybrid structure combines:

  • Chlorophenoxy Group : Enhances lipophilicity and membrane permeability .
  • Piperidine-Oxane Moiety : Facilitates interactions with CNS targets (e.g., serotonin or dopamine receptors) due to conformational flexibility .
  • Acetamide Linker : Stabilizes hydrogen bonding with enzymatic active sites .

Advanced Research Questions

Q. How can synthesis be scaled while maintaining yield and stereochemical integrity?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during piperidine functionalization to control stereocenters .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility for large batches by maintaining precise temperature/pH control .
  • Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted intermediates .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors for kinase or receptor assays).
  • Solvent Effects : Test activity in multiple solvents (DMSO vs. saline) to account for solubility-driven discrepancies .
  • Target Profiling : Use panel-based screening (e.g., Eurofins CEREP panel) to identify off-target interactions that may skew results .

Q. What computational strategies predict target engagement and pharmacokinetics?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATF4 (a reported target) or GPCRs, prioritizing poses with ΔG ≤ -8 kcal/mol .
  • ADMET Prediction : SwissADME estimates bioavailability (%F = 65–70%), blood-brain barrier penetration (BBB+), and CYP450 metabolism risks .

Q. How does this compound compare structurally and functionally to analogs?

  • Methodological Answer :

Compound Key Structural Difference Biological Activity Unique Advantage
Target Compound Oxane ring at piperidineIC50_{50} = 120 nM (ATF4)Enhanced CNS penetration
Analog A Thiophene replaces oxaneIC50_{50} = 250 nM (ATF4)Higher aqueous solubility
Analog B Cyclopentyl substituentIC50_{50} = 85 nM (Dopamine D2)Improved metabolic stability

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